![molecular formula C40H22Cl4N2O4 B13084655 7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13084655.png)
7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This complex compound has a fascinating structure, featuring a large, fused ring system with multiple nitrogen atoms.
- Its name suggests that it contains two 7-membered rings (heptacyclo), one 18-membered ring, and a total of 25 carbon atoms.
- The dichlorophenyl groups contribute to its overall size and complexity.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction between and (a Michael reaction). This produces , which can be subsequently hydrogenated to yield our target compound.
Industrial Production: Industrial-scale production methods may vary, but the DMAPA route is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including , , and .
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: These reactions could lead to various products, such as substituted derivatives or ring-opened forms.
Scientific Research Applications
Chemistry: Researchers might study its reactivity, stability, and novel reactions.
Biology: Investigating its interactions with biological molecules (eg
Medicine: It might serve as a scaffold for drug development due to its unique structure.
Industry: Applications in materials science, catalysis, or nanotechnology are possible.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is scarce. its large, complex structure suggests potential interactions with biological targets.
- Further research is needed to elucidate its effects at the molecular level.
Comparison with Similar Compounds
Uniqueness: The compound’s intricate fused ring system sets it apart.
Similar Compounds:
Remember that further research and experimentation are essential to fully understand this intriguing compound’s properties and applications
Properties
Molecular Formula |
C40H22Cl4N2O4 |
|---|---|
Molecular Weight |
736.4 g/mol |
IUPAC Name |
7,18-bis[2-(2,4-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C40H22Cl4N2O4/c41-21-3-1-19(31(43)17-21)13-15-45-37(47)27-9-5-23-25-7-11-29-36-30(40(50)46(39(29)49)16-14-20-2-4-22(42)18-32(20)44)12-8-26(34(25)36)24-6-10-28(38(45)48)35(27)33(23)24/h1-12,17-18H,13-16H2 |
InChI Key |
PHCREWFEMMFRDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)CCC9=C(C=C(C=C9)Cl)Cl)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2',4'-dihydro-1'H-spiro[morpholine-2,3'-quinoline]-4-carboxylate](/img/structure/B13084575.png)
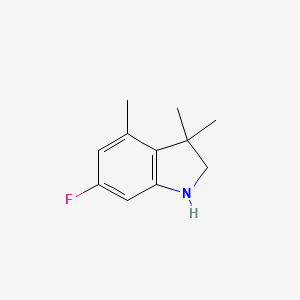
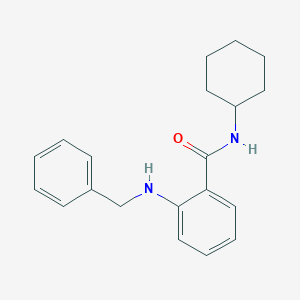
![(1R,5S,6S)-2,2-dimethyl-4-oxobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13084600.png)
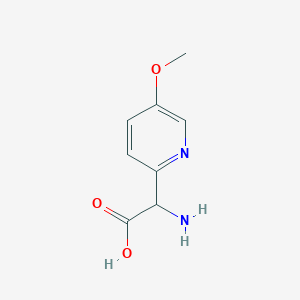
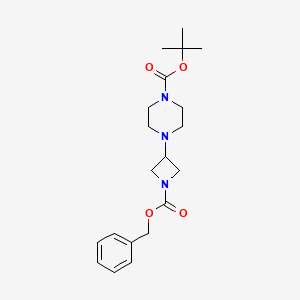
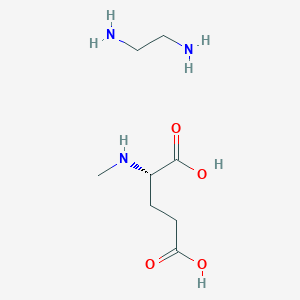
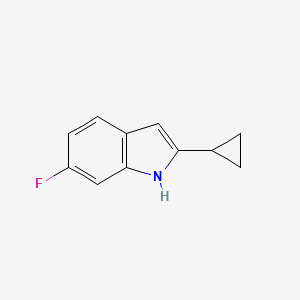



![1'-Benzyl-7-chloro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13084678.png)
![4-[4-(4-cyanophenyl)-2,5-dimethoxyphenyl]benzonitrile](/img/structure/B13084682.png)

